6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
Brand Name: Vulcanchem
CAS No.: 164148-92-9
VCID: VC21061848
InChI: InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

CAS No.: 164148-92-9

Cat. No.: VC21061848

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline - 164148-92-9

Specification

CAS No. 164148-92-9
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Standard InChI Key OLOIFCYZWOTWRO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N

Introduction

Chemical Identity and Structural Characteristics

6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline (CAS: 164148-92-9) is an amino-substituted tetrahydroisoquinoline derivative with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 2. The compound's IUPAC name is tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate . It belongs to the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds, which represent an important group of heterocyclic scaffolds in medicinal chemistry.

Basic Information

ParameterValue
CAS Registry Number164148-92-9
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
MDL NumberMFCD03426351
InChIKeyOLOIFCYZWOTWRO-UHFFFAOYSA-N
Creation Date in Databases2005-07-19

The compound features a bicyclic structure with a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The nitrogen atom is protected with a Boc group, while the benzene ring bears an amino group at position 6. This structural arrangement confers unique reactivity and physicochemical properties to the molecule.

Physical and Chemical Properties

The physical and chemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline have been characterized through both experimental measurements and predictive modeling. These properties are crucial for understanding the compound's behavior in various chemical environments and applications.

Physicochemical Parameters

PropertyValueSource
Boiling Point394.7±42.0 °CPredicted
Density1.145±0.06 g/cm³Predicted
pKa4.35±0.20Predicted
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count2Computed
Topological Polar Surface Area55.6 ŲComputed
Storage Temperature2-8°C (protect from light)Recommended

The compound's moderate topological polar surface area and limited hydrogen bond donors suggest reasonable cell membrane permeability, which is an important consideration for drug development. The presence of the Boc protecting group increases the lipophilicity of the molecule compared to the unprotected amine.

Synthesis Methods and Reactions

ClassificationDetails
Signal WordWarning
Hazard CodesXn (Harmful), N (Dangerous for the environment)
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin), 50 (Very toxic to aquatic organisms), 22 (Harmful if swallowed)

Applications in Medicinal Chemistry

6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline serves as an important intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents.

Role in Drug Development

The compound is notably used as a reagent in the preparation of potent and long-acting oral factor Xa inhibitors . Factor Xa inhibitors are anticoagulant drugs used to prevent blood clots, highlighting the compound's significance in cardiovascular medicine development.

Related Compounds and Structure-Activity Relationships

Understanding the relationship between 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline and its structural analogs provides valuable insights into the role of specific functional groups on biological activity.

Structure-Activity Considerations

The presence of the Boc protecting group in 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline serves multiple purposes:

  • It modulates the basicity of the nitrogen atom

  • It affects the compound's lipophilicity and membrane permeability

  • It provides protection during synthetic transformations

  • It can be selectively removed under acidic conditions to reveal the secondary amine

Research Findings and Future Directions

Recent research involving 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline and related tetrahydroisoquinoline derivatives has focused on developing novel synthetic methodologies and exploring new therapeutic applications.

Recent Synthetic Advances

The tetrahydroisoquinoline scaffold has been the subject of innovative synthetic approaches. For instance, a study published in the Journal of Organic Chemistry described the synthesis of tetrahydroisoquinoline alkaloids through the alkylation of anodically prepared α-amino nitriles . Such methodologies could potentially be applied to the synthesis of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline and its derivatives with improved efficiency and stereoselectivity.

Emerging Applications

The amino group at position 6 provides a versatile handle for further functionalization, opening avenues for the development of:

  • Targeted drug delivery systems

  • Fluorescent probes for biological imaging

  • Affinity-based chemical probes for protein profiling

  • Peptidomimetic structures with enhanced metabolic stability

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